![molecular formula C14H17N3OS2 B4741348 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B4741348.png)
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide
Overview
Description
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide, commonly known as IBT, is a chemical compound that has been synthesized for its potential pharmacological properties. IBT is a member of the thiadiazole family, which is known for its diverse biological activities. The synthesis and study of IBT have been of great interest to scientists due to its potential use in drug development.
Mechanism of Action
The mechanism of action of IBT is not fully understood, but it is thought to involve the modulation of GABA receptors. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal excitability. IBT has been shown to enhance the binding of GABA to its receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
IBT has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to reduce pain in animal models of neuropathic pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and to protect against dopaminergic neuron loss in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of IBT is that it has a high affinity for GABA receptors, which are widely distributed in the brain. This makes it a potentially useful tool for studying the role of GABA in neuronal function. However, one limitation of IBT is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for research on IBT. One area of interest is the development of new drugs based on the structure of IBT. Another area of interest is the study of the molecular mechanisms underlying the effects of IBT on neuronal function. Additionally, there is growing interest in the use of IBT as a tool for studying the role of GABA in the regulation of neuronal activity. Further research is needed to fully understand the potential applications of IBT in drug development and basic neuroscience research.
Scientific Research Applications
IBT has been studied for its potential pharmacological properties, including its use as an anticonvulsant, anti-inflammatory, and analgesic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. IBT has been shown to have a high affinity for GABA receptors, which are involved in the regulation of neuronal excitability.
properties
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-10(2)8-13-16-17-14(20-13)15-12(18)9-19-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNCMDYHWDXQQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.